![molecular formula C13H17NO3 B7863971 Methyl 2-[(oxan-4-yl)amino]benzoate](/img/structure/B7863971.png)
Methyl 2-[(oxan-4-yl)amino]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-[(oxan-4-yl)amino]benzoate is an organic compound with the molecular formula C13H17NO3 It features a benzoate ester linked to an oxan-4-yl group through an amino linkage
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[(oxan-4-yl)amino]benzoate typically involves the following steps:
Starting Materials: The synthesis begins with methyl 2-aminobenzoate and oxan-4-one.
Condensation Reaction: The amino group of methyl 2-aminobenzoate reacts with the carbonyl group of oxan-4-one under acidic or basic conditions to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzoates depending on the nucleophile used.
科学的研究の応用
Methyl 2-[(oxan-4-yl)amino]benzoate has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Materials Science: The compound is studied for its properties as a building block in the synthesis of polymers and advanced materials.
Biological Studies: It is used in biochemical assays to study enzyme interactions and receptor binding due to its structural features.
作用機序
The mechanism of action of Methyl 2-[(oxan-4-yl)amino]benzoate involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors that recognize the benzoate ester and oxan-4-yl moieties.
Pathways Involved: The compound may inhibit or activate biochemical pathways by binding to active sites or allosteric sites on target proteins, altering their function.
類似化合物との比較
Methyl 2-[(oxan-4-yl)amino]benzoate vs. Methyl 2-[(tetrahydro-2H-pyran-4-yl)amino]benzoate: Both compounds have similar structures, but the oxan-4-yl group in the former provides different steric and electronic properties compared to the tetrahydro-2H-pyran-4-yl group.
This compound vs. Methyl 2-[(piperidin-4-yl)amino]benzoate: The piperidin-4-yl group introduces a nitrogen atom into the ring, which can significantly alter the compound’s reactivity and biological activity.
Uniqueness: this compound is unique due to its specific combination of the oxan-4-yl group and benzoate ester, which imparts distinct chemical and biological properties not found in other similar compounds.
特性
IUPAC Name |
methyl 2-(oxan-4-ylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-16-13(15)11-4-2-3-5-12(11)14-10-6-8-17-9-7-10/h2-5,10,14H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKDRNWAVFUBZFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
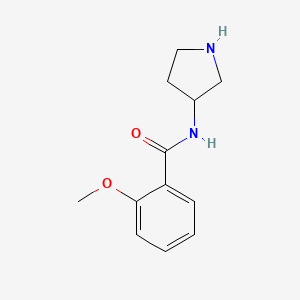
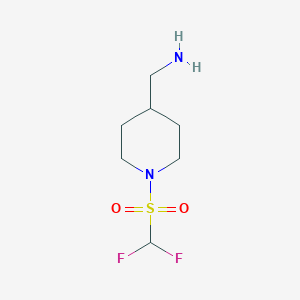

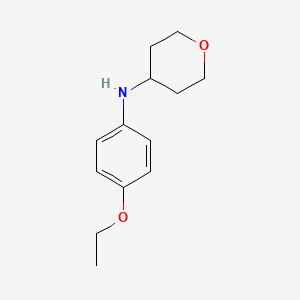
![N-[(2-chlorophenyl)methyl]oxan-4-amine](/img/structure/B7863923.png)
![N-[4-(difluoromethoxy)phenyl]oxan-4-amine](/img/structure/B7863939.png)
![N-{[4-(Difluoromethoxy)phenyl]methyl}oxan-4-amine](/img/structure/B7863948.png)


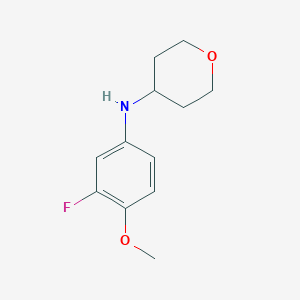
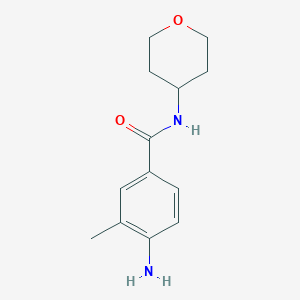
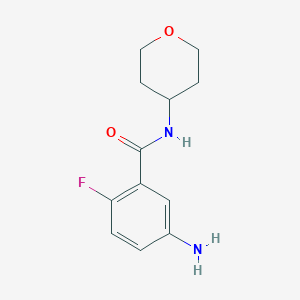
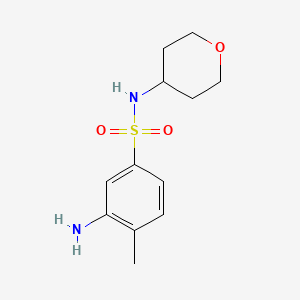
![N-[(4-ethoxyphenyl)methyl]oxan-4-amine](/img/structure/B7863994.png)
